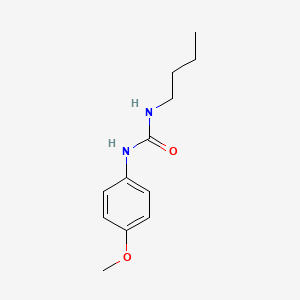

1-Butyl-3-(4-methoxyphenyl)urea

Description

1-Butyl-3-(4-methoxyphenyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 4-methoxyphenyl group attached to the other. Urea derivatives are widely studied for their diverse applications, including pharmaceutical, agrochemical, and material science uses.

Properties

IUPAC Name |

1-butyl-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-9-13-12(15)14-10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZDUGJWEDTOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304176 | |

| Record name | 1-butyl-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26849-50-3 | |

| Record name | NSC164437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(4-methoxyphenyl)urea can be synthesized through the nucleophilic addition of butylamine to 4-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and proceeds at room temperature, yielding the desired product after purification by recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products:

Oxidation: 1-Butyl-3-(4-hydroxyphenyl)urea.

Reduction: 1-Butyl-3-(4-aminophenyl)urea.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butyl-3-(4-methoxyphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Tolbutamide (1-Butyl-3-(p-tolylsulfonyl)urea)

- Structural Difference : Replaces the 4-methoxyphenyl group with a p-toluenesulfonyl group.

- Molecular Formula : C₁₂H₁₈N₂O₃S (vs. C₁₂H₁₈N₂O₂ for 1-butyl-3-(4-methoxyphenyl)urea) .

- Key Properties :

- Thermodynamics : Standard enthalpy of -524.94 kJ/mol and melting enthalpy of 43.66 kJ/mol, indicating higher stability than methoxy-substituted ureas .

1-Butyl-3-(4-ethoxyphenyl)urea

1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea

- Structural Difference : Hydroxyl group replaces butyl on the urea nitrogen.

- Biological Activity: Hydroxyl-substituted ureas often exhibit antioxidant or kinase inhibitory properties, unlike butyl-substituted variants .

1-Butyl-3-(2-chloro-5-sulphonylphenyl)urea

- Structural Difference : Chloro and sulfonyl substituents on the phenyl ring.

- Applications: Such substituents are common in herbicides and antimicrobial agents, suggesting divergent uses compared to methoxy-substituted ureas .

1-Carbamoyl-3-(4-methoxyphenyl)urea

- Structural Difference : Carbamoyl group replaces the butyl chain.

- Molecular Formula : C₉H₁₁N₃O₃ (CAS 14032-35-0) .

- Key Properties: Polarity: Higher polarity due to the carbamoyl group, improving solubility in polar solvents . Stability: Potential for intramolecular hydrogen bonding, which may affect crystallization behavior .

Data Table: Comparative Analysis of Urea Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-methoxyphenyl isocyanate with butylamine under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and solvent selection (e.g., dichloromethane or THF for solubility). Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane), with purification by recrystallization (ethanol/water) or column chromatography . Yield optimization may require extended reaction times (12–24 hrs) and stoichiometric adjustments to account for moisture sensitivity of isocyanates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) shows distinct signals for the urea NH protons (~8.5–9.0 ppm) and methoxy group (δ 3.7–3.8 ppm). C NMR confirms the carbonyl carbon (~155 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 251.2 (calculated for CHNO).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Limited aqueous solubility (~0.1 mg/mL at 25°C), but soluble in polar aprotic solvents (DMF, DMSO).

- pKa : The urea NH protons are weakly acidic (pKa ~10–12), requiring basic conditions for deprotonation in reactivity studies.

- Stability : Hydrolysis under acidic/basic conditions generates 4-methoxyaniline and butylamine, necessitating neutral pH storage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of urea derivatives?

- Methodological Answer : Comparative SAR studies using analogs (e.g., 1-Cyclohexyl-3-(4-methoxyphenyl)urea) reveal that electron-donating groups (e.g., methoxy) enhance receptor binding affinity by stabilizing π-π interactions. In contrast, bulky substituents (e.g., cyclohexyl) reduce solubility but improve metabolic stability. Activity assays (e.g., enzyme inhibition) should pair with molecular docking to validate binding modes .

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement: input HKL data with isotropic/anisotropic displacement parameters. Key steps include:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100K temperature.

- Structure Solution : Direct methods (SHELXT) for phase determination.

- Validation : Check R-factor (<5%) and residual density maps for missed H-bonds (e.g., urea NH···O interactions) .

Q. How can in vitro and in vivo studies address contradictions in reported biological activities of urea derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC values) may arise from assay conditions (e.g., ATP concentration in kinase assays). Resolve via:

- Dose-Response Curves : Use standardized protocols (e.g., 72-hr MTT assays for cytotoxicity).

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse models) and metabolite identification (LC-MS/MS) to account for rapid clearance .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase activity) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.